(4-Fluoro-3-nitrophenyl)methanamine

Descripción general

Descripción

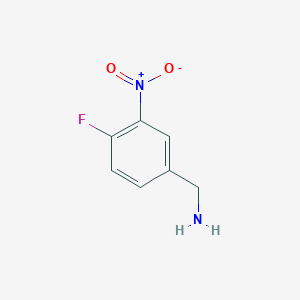

(4-Fluoro-3-nitrophenyl)methanamine is an organic compound characterized by a benzene ring substituted with a fluoro group at the fourth position, a nitro group at the third position, and a methanamine group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)methanamine typically involves the nitration of 4-fluoroaniline followed by reduction and subsequent amination. One common method includes:

Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.

Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.

Amination: The resulting 4-fluoro-3-nitroaniline is then subjected to amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: (4-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-Fluoro-3-aminophenylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

(4-Fluoro-3-nitrophenyl)methanamine, also known as 4-Fluoro-3-nitro-benzylamine, is a chemical compound with diverse applications in pharmaceutical development, organic synthesis, material science, analytical chemistry, and biochemical research . It is recognized as a key intermediate in pharmaceuticals and organic synthesis due to its reactivity .

Pharmaceutical Development

4-Fluoro-3-nitro-benzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy .

Organic Synthesis

It is utilized in the development of complex organic molecules, enabling chemists to create diverse compounds with specific properties for research and industrial applications . For example, 4-fluoro-3-nitro-anilines can be reacted with an amine or ammonia to produce nitro-p-phenylenediamines under mild conditions, in high yield, and in a high state of purity .

Material Science

The chemical is used in the formulation of advanced materials, such as polymers and coatings. These materials benefit from its unique chemical properties, improving durability and performance .

Analytical Chemistry

As a reagent, it aids in the detection and quantification of other compounds, providing researchers with reliable methods for analysis in various samples .

Biochemical Research

It plays a role in the study of enzyme inhibition and receptor binding, offering insights into biological processes and potential therapeutic targets .

Antibacterial Research

Mecanismo De Acción

The mechanism of action of (4-Fluoro-3-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

(4-Nitrophenyl)methanamine: Similar structure but lacks the fluoro group, resulting in different reactivity and applications.

(4-Fluorophenyl)methanamine: Lacks the nitro group, affecting its chemical properties and uses.

(4-Chloro-3-nitrophenyl)methanamine: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.

Uniqueness: (4-Fluoro-3-nitrophenyl)methanamine is unique due to the presence of both fluoro and nitro groups, which impart distinct electronic and steric effects. These features make it a valuable compound in synthetic chemistry and various research applications.

Actividad Biológica

(4-Fluoro-3-nitrophenyl)methanamine is a compound with significant biological activity, primarily due to its unique structural features that include both fluoro and nitro groups. This article explores its mechanisms of action, applications in scientific research, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2, characterized by:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Nitro group : Contributes to reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound operates through several mechanisms:

- Photoaffinity Labeling : This method utilizes the compound's ability to form covalent bonds with biomolecules upon exposure to light, facilitating the study of enzyme interactions.

- Bioconjugation : It is employed for immobilizing biomolecules, which can alter biochemical pathways depending on the conjugated biomolecule.

Applications in Research

This compound has diverse applications across various fields:

- Pharmaceutical Development : Used as an intermediate in synthesizing bioactive compounds.

- Enzyme Studies : Acts as a probe for studying monoamine oxidase B (MAO-B), revealing insights into enzyme binding sites and catalytic mechanisms .

- Antimicrobial Research : Explored for potential antibacterial properties against pathogens like Klebsiella pneumoniae, showing promising results in preliminary studies .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Nitro-substituted amine | Potential enzyme inhibitor |

| (3-Fluoro-4-nitrophenyl)methanamine hydrochloride | Nitro-substituted amine | Antimicrobial activity |

| 4-Nitroaniline | Aromatic amine | Known for dye applications |

| 4-Fluoroaniline | Fluorinated aromatic amine | Used in pharmaceuticals |

Case Studies

-

Enzyme Binding Studies :

A study demonstrated that (4-Fluoro-3-nitrophenyl) azide effectively labels MAO-B, indicating its utility in understanding enzyme structure and function. The incorporation of radioactive labels allowed researchers to track binding dynamics and identify active site characteristics . -

Antibacterial Activity :

Research on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicated that modifications to the nitrophenyl structure could enhance antibacterial efficacy against resistant strains of Klebsiella pneumoniae. The study highlighted the importance of structural modifications in improving pharmacological properties .

Propiedades

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXEVNNBBBYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594064 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-73-8 | |

| Record name | 4-Fluoro-3-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.